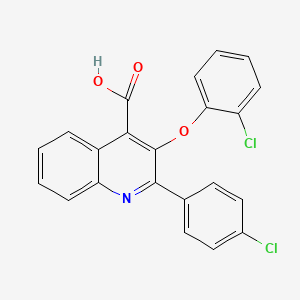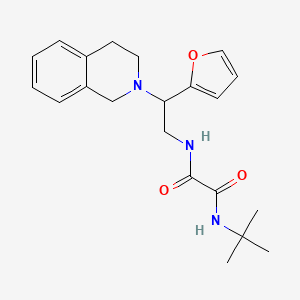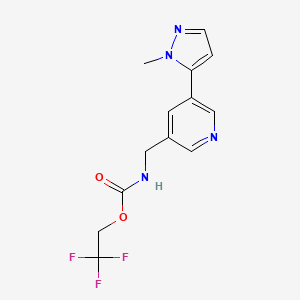
2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate” is a complex organic molecule that contains several functional groups. It has a trifluoroethyl group, a pyrazole ring, a pyridine ring, and a carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. The presence of the nitrogen atoms in the pyrazole and pyridine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamate group could potentially undergo hydrolysis, and the pyridine ring might be able to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present and the overall structure of the molecule .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on compounds with structural similarities, such as pyrazoles and pyridines, focuses on developing novel synthetic routes and exploring their potential in creating diverse heterocyclic compounds. For example, studies have demonstrated methods for synthesizing pyrazolyl- and pyridinyl-based heterocycles, which are of interest due to their potential applications in pharmaceuticals and materials science (Smyth et al., 2007).
Electroluminescent Materials
Research into pyrazol-pyridine ligands and their use in iridium(III) complexes highlights the exploration of these compounds for organic light-emitting diodes (OLEDs). Such studies aim to enhance the performance of OLEDs through the strategic modification of ligands, demonstrating the importance of these compounds in developing high-efficiency electroluminescent materials (Su et al., 2021).
Novel Organic Compounds
Investigations into the synthesis of new organic compounds, including those with trifluoromethyl groups, are significant for creating materials with potential applications in various fields, such as medicinal chemistry and materials science. These studies often focus on developing new synthetic methods and understanding the properties of the resulting compounds (Khlebnikov et al., 2018).
Photophysical Properties
The study of photophysical properties of Pt(II) and Ir(III) complexes, incorporating pyridinyl pyrazolate chelates or similar structures, contributes to the development of materials for optoelectronic applications. These compounds are explored for their potential in OLEDs and other light-emitting devices, showcasing the scientific interest in understanding and optimizing their luminescent properties (Huang et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
Similar compounds have shown a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-11(2-3-19-20)10-4-9(5-17-7-10)6-18-12(21)22-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHCWPDKVBMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2813314.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)
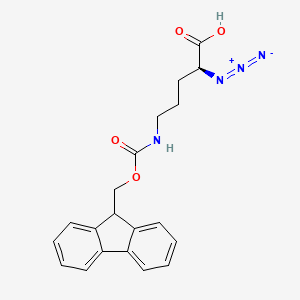
![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)
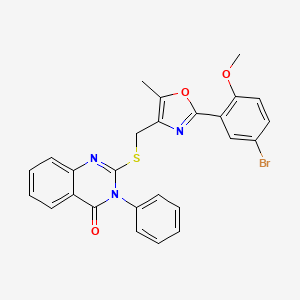


![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
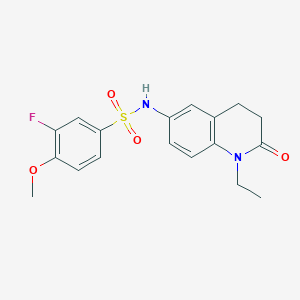
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)
